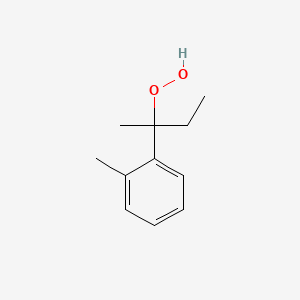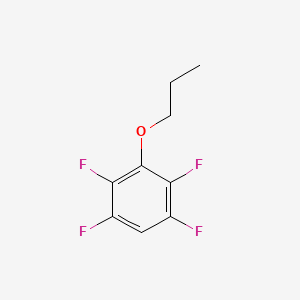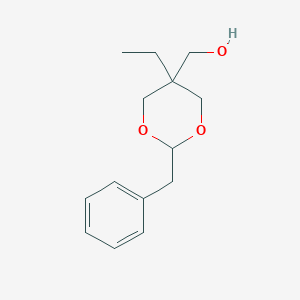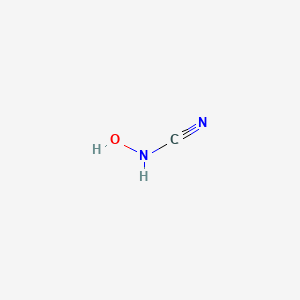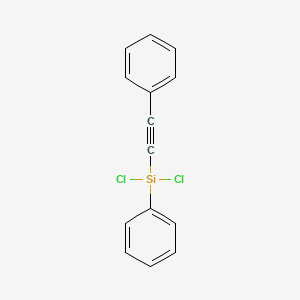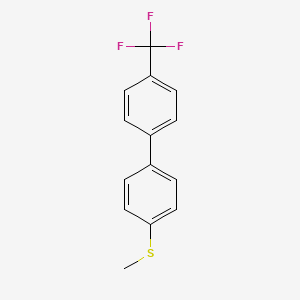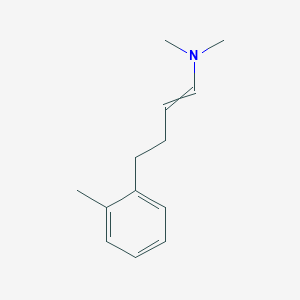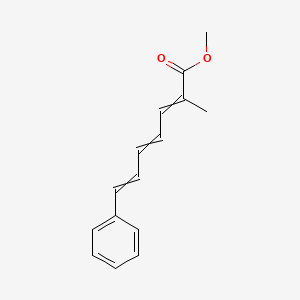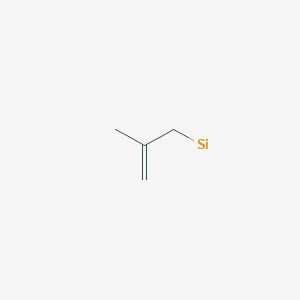
Methallylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methallylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to an allyl group and a methyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-silicon bonds. This compound is utilized as a reagent in various chemical reactions due to its unique reactivity and stability.
Méthodes De Préparation
Methallylsilane can be synthesized through several methods. One common synthetic route involves the reaction of a hydrogen-substituted organosilicon compound with diisobutylene at elevated temperatures ranging from 400°C to 600°C . This method is efficient and yields high-purity this compound. Industrial production methods often involve similar high-temperature reactions to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Methallylsilane undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions involving this compound typically yield silanes with different substituents.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Addition: this compound is known for its ability to undergo addition reactions, particularly with electrophiles, to form new carbon-silicon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various electrophiles for addition reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methallylsilane has a wide range of applications in scientific research:
Medicine: Research into this compound derivatives has shown potential in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of methallylsilane involves its reactivity with various functional groups. The silicon atom in this compound can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The allyl group provides a site for further functionalization, allowing for the formation of complex molecules. The molecular targets and pathways involved in this compound’s reactivity are primarily determined by the nature of the reacting species and the reaction conditions.
Comparaison Avec Des Composés Similaires
Methallylsilane can be compared with other allylsilanes, such as allyltrimethylsilane and allyltriethoxysilane. While all these compounds share the allyl group, this compound is unique due to the presence of a methyl group bonded to the silicon atom. This structural difference imparts distinct reactivity and stability to this compound, making it suitable for specific applications where other allylsilanes may not be as effective .
Similar compounds include:
- Allyltrimethylsilane
- Allyltriethoxysilane
- Vinyltrimethylsilane
Each of these compounds has unique properties and applications, but this compound stands out due to its specific reactivity profile and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C4H7Si |
|---|---|
Poids moléculaire |
83.18 g/mol |
InChI |
InChI=1S/C4H7Si/c1-4(2)3-5/h1,3H2,2H3 |
Clé InChI |
QKBMZFPTBQFVSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


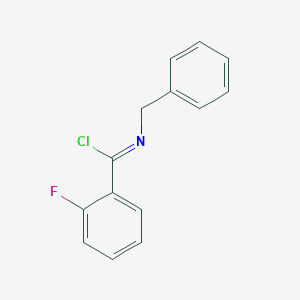
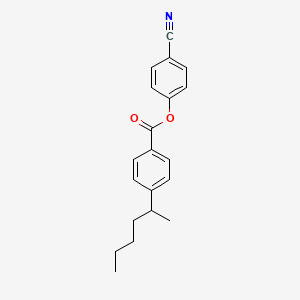
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
